molecular formula C3H2Cl4 B094948 1,1,3,3-Tetrachloroprop-1-ene CAS No. 18611-43-3

1,1,3,3-Tetrachloroprop-1-ene

Cat. No. B094948
CAS RN: 18611-43-3
M. Wt: 179.9 g/mol
InChI Key: XPIGFCKQOOBTLK-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrachloroprop-1-ene is a chlorinated derivative of propene, characterized by the presence of four chlorine atoms in its molecular structure. This compound is of interest due to its potential applications in various chemical syntheses and its unique physical and chemical properties.

Synthesis Analysis

The synthesis of chlorinated propenes, such as 1,1,3,3-tetrachloroprop-1-ene, has been explored in several studies. For instance, the preparation of 1,1,2,3-tetrachloropropene is detailed, highlighting various methods and processes used in its production . Although this paper does not directly address 1,1,3,3-tetrachloroprop-1-ene, the methods described could potentially be adapted for its synthesis, considering the similarities in molecular structure.

Molecular Structure Analysis

The molecular structure and conformations of 1,1,3,3-tetrachloropropene have been investigated using gas-phase electron diffraction. The study revealed that the compound adopts a conformation where the carbon-hydrogen bond eclipses the carbon-carbon double bond . This information is crucial for understanding the reactivity and interactions of the molecule with other chemical species.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of 1,1,3,3-tetrachloroprop-1-ene, they offer insights into the reactivity of related compounds. For example, the reactions of a tetrasilabicyclo[1.1.0]but-1(3)-ene with carbon tetrachloride and methanol suggest that chlorinated compounds can undergo complex transformations, leading to cyclic and acyclic products . This could imply that 1,1,3,3-tetrachloroprop-1-ene may also participate in diverse chemical reactions, potentially yielding interesting and useful products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated propenes are influenced by their molecular structures. The study on vibrational spectra and theoretical calculations for tetrachloro derivatives of silacyclopentenes provides insights into the bond lengths and strengths in chlorinated compounds, which can be related to the properties of 1,1,3,3-tetrachloroprop-1-ene . Additionally, the conformational analysis of various chloro-substituted propenes, including 1,1,3,3-tetrachloropropene, contributes to the understanding of their physical properties, such as boiling points and solubilities .

Safety And Hazards

1,1,3,3-Tetrachloroprop-1-ene is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is suspected of causing cancer and may cause respiratory irritation .

properties

IUPAC Name

1,1,3,3-tetrachloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl4/c4-2(5)1-3(6)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIGFCKQOOBTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415967
Record name 1,1,3,3-tetrachloroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetrachloroprop-1-ene

CAS RN

18611-43-3
Record name 1,1,3,3-Tetrachloro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18611-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3-tetrachloroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-Tetrachloroprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.201.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Nappa, S Peng, X Sun - Modern Synthesis Processes and Reactivity of …, 2017 - Elsevier
In this chapter we outline routes to hydrohaloolefins that are being made commercially for used as refrigerants, and foam expansion agents, and also in a variety of other applications. …
Number of citations: 7 www.sciencedirect.com

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